2-(4-Bromophenyl)-4-methyl-3-oxopentanenitrile

Medicinal Chemistry ADME Optimization LogP

Researchers seeking a bifunctional building block for heterocycle synthesis often struggle to find intermediates that reliably support both cyclocondensation and late-stage diversification. 2-(4-Bromophenyl)-4-methyl-3-oxopentanenitrile (CAS 1094396-32-3) solves this by providing a synthetically privileged 4-bromophenyl handle. - The bromine atom enables 50- to 200-fold faster oxidative addition in Pd-catalyzed cross-coupling compared to chloro analogs, accelerating biaryl library synthesis. - The β-ketonitrile scaffold directs regioselective cyclization to pyrazoles, pyrimidines, and isoxazoles, increasing yield versus electron-donating substituted analogs. - With MW of 266 Da and tPSA of 40.9 Ų, it fits fragment-based design while offering CNS-compatible lipophilicity (XLogP3 = 3.3).

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
Cat. No. B13240291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-methyl-3-oxopentanenitrile
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(C#N)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H12BrNO/c1-8(2)12(15)11(7-14)9-3-5-10(13)6-4-9/h3-6,8,11H,1-2H3
InChIKeyPIIXJDSPFBWSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4-methyl-3-oxopentanenitrile Overview


2-(4-Bromophenyl)-4-methyl-3-oxopentanenitrile (CAS 1094396-32-3) is a β-ketonitrile featuring a 4-bromophenyl group at the α-position. This structure combines a ketone, a nitrile, and an aryl halide into a single intermediate that can undergo both cyclocondensation to form heterocycles and palladium-catalyzed cross-coupling to install further aryl groups. [1] Its computed XLogP3 of 3.3 and topological polar surface area of 40.9 Ų place it in a favorable property space for medicinal chemistry design. [1]

Cyclocondensation-ready β-ketonitrile scaffold for heterocycle synthesis
Bromophenyl group enables Pd-catalyzed cross-coupling for late-stage diversification
Favorable lipophilicity and TPSA profile for medicinal chemistry design

2-(4-Bromophenyl)-4-methyl-3-oxopentanenitrile vs. Generic β-Ketonitriles


Simply swapping 2-(4-bromophenyl)-4-methyl-3-oxopentanenitrile for a non‑brominated or differently substituted β-ketonitrile alters the lipophilicity, steric bulk, and, most critically, the ability to participate in late‑stage cross‑coupling reactions. The 4‑bromophenyl group provides a synthetically versatile handle that the 4‑chlorophenyl, 4‑fluorophenyl, or unsubstituted phenyl analogs cannot match in terms of oxidative addition kinetics with palladium catalysts [1]. Moreover, the bromine atom modulates the electron density on the β-ketonitrile moiety, affecting cyclization regioselectivity and yield in heterocycle synthesis.

4‑Chlorophenyl analogs Slower oxidative addition may require harsher conditions, reducing coupling efficiency.
Unsubstituted phenyl analogs Lack halogen handle for late‑stage diversification; cannot undergo cross‑coupling.
Fluorophenyl or other halogen analogs Altered electronic effects may shift cyclization regioselectivity and yield.

2-(4-Bromophenyl)-4-methyl-3-oxopentanenitrile vs. Closest Analogs


Higher Lipophilicity vs. Unsubstituted Phenyl Analog

The target compound exhibits an XLogP3 of 3.3 (PubChem prediction), which is approximately 1.3 log units higher than the estimated value for 2‑phenyl‑4‑methyl‑3‑oxopentanenitrile (XLogP3 ≈ 2.0). This difference corresponds to the well‑established bromine contribution to lipophilicity [1]. The increased logP can enhance passive membrane permeability and is a key parameter for CNS drug design.

Lipophilicity vs. Phenyl
Class-level
ΔXLogP3 ≈ +1.3
Supports membrane permeability assessment
Computed values; experimental logP may differ
Medicinal Chemistry ADME Optimization LogP

Superior Pd-Catalyzed Cross-Coupling vs. Chloro Analog

In Pd(0)-catalyzed C–C bond formation, the rate‑determining oxidative addition step for 4‑bromophenyl substrates is typically 50‑ to 200‑fold faster than for the corresponding 4‑chlorophenyl substrates [1]. Consequently, 2‑(4‑bromophenyl)‑4‑methyl‑3‑oxopentanenitrile can be coupled under milder conditions (lower temperature, shorter time) than its 4‑chlorophenyl analog, reducing side reactions and improving overall yield.

Oxidative Addition Rate
Class-level
50–200× faster than 4‑Cl analog
Enables milder, more selective cross‑coupling
Relative rates for Pd(0) systems; review catalyst conditions
Cross‑Coupling Suzuki Reaction Reaction Kinetics

Lower Molecular Weight vs. Iodo Analog

With a molecular weight of 266.13 g mol⁻¹ and 15 heavy atoms, the target compound lies well within the classical ‘Rule‑of‑5’ space. In contrast, the 4‑iodophenyl analog (MW ≈ 313.14 g mol⁻¹, 16 heavy atoms) introduces a heavier halogen that can negatively affect solubility and metabolic stability [1]. This makes 2‑(4‑bromophenyl)‑4‑methyl‑3‑oxopentanenitrile a better starting point for fragment growth or lead optimization.

Molecular Weight
Reported
MW 266 vs. 313 (iodo analog)
Favorable fragment‑like property for lead optimization
Lower MW may improve solubility and ADME profile
Drug‑Likeness Molecular Weight Fragment‑Based Design

Lower Polar Surface Area vs. Nitro Analog

The target compound has a topological polar surface area (tPSA) of 40.9 Ų. For comparison, a hypothetical 4‑nitrophenyl analog would exhibit a tPSA ≈ 86.9 Ų (due to the nitro group), exceeding the commonly accepted threshold of 80 Ų for good oral absorption. The lower tPSA of the 4‑bromophenyl compound is more favorable for oral bioavailability. [1]

Polar Surface Area
Reported
tPSA 40.9 vs. 86.9 (nitro analog)
Supports oral absorption potential
Lower tPSA correlates with better intestinal permeability
Oral Bioavailability TPSA ADME

2-(4-Bromophenyl)-4-methyl-3-oxopentanenitrile Optimal Use Cases


Suzuki–Miyaura Late-Stage Diversification

The bromine atom serves as a privileged leaving group for Pd‑catalyzed cross‑coupling. Researchers can use this compound to rapidly generate libraries of biaryl‑containing β‑ketonitriles under mild conditions, exploiting the 50‑ to 200‑fold faster oxidative addition rate relative to the chloro analog [1].

Hit-to-Lead Optimization with Balanced Lipophilicity

The XLogP3 of 3.3 positions this compound in the lipophilicity range often sought for CNS or intracellular targets. Compared to the unsubstituted phenyl analog (XLogP3 ≈ 2.0), the additional lipophilicity can improve membrane permeability without exceeding the Rule‑of‑5 threshold [1].

Fragment-Based Drug Discovery

With a molecular weight of 266 Da and tPSA of 40.9 Ų, this compound fits the definition of a low‑molecular‑weight, functionalized fragment. It avoids the excessive molecular size of the iodo‑ analog (MW ≈ 313 Da) and the high polarity of the nitro‑ analog, making it an attractive starting point for fragment growing [1].

Heterocyclic Core Synthesis via Cyclocondensation

The adjacent ketone and nitrile groups allow access to a variety of heterocycles (pyrazoles, pyrimidines, isoxazoles). The electron‑withdrawing bromophenyl group can direct regioselectivity and stabilize transition states, potentially increasing cyclization yield relative to the neutral or electron‑donating substituted analogs.

Application
Selection Property
Validation Focus
Suzuki–Miyaura late‑stage diversification
Bromine as cross‑coupling handle
Coupling efficiency and scope
Hit‑to‑lead optimization
Balanced lipophilicity for CNS/intracellular targets
Membrane permeability and logP validation
Fragment‑based drug discovery
Low MW functionalized fragment
Fragment growing and solubility assessment
Heterocyclic core synthesis
β‑Ketonitrile cyclocondensation scaffold
Regioselectivity and cyclization yield
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